molecular formula C15H16FNO2 B15114508 1-(1-Benzofuran-2-carbonyl)-4-(fluoromethyl)piperidine

1-(1-Benzofuran-2-carbonyl)-4-(fluoromethyl)piperidine

Cat. No.: B15114508
M. Wt: 261.29 g/mol
InChI Key: TVNLPCREFWFBGW-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-carbonyl)-4-(fluoromethyl)piperidine is a synthetic organic compound that features a benzofuran moiety attached to a piperidine ring, with a fluoromethyl group at the fourth position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzofuran-2-carbonyl)-4-(fluoromethyl)piperidine typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Attachment of the Carbonyl Group: The benzofuran-2-carbonyl chloride can be prepared by reacting the benzofuran with thionyl chloride.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by other methods.

    Coupling Reaction: The final step involves the coupling of the benzofuran-2-carbonyl chloride with 4-(fluoromethyl)piperidine under basic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzofuran-2-carbonyl)-4-(fluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Benzofuran-2-carbonyl)-4-(fluoromethyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of benzofuran derivatives with biological targets.

    Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-2-carbonyl)-4-(fluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can interact with aromatic residues in the active site of enzymes, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The fluoromethyl group can further modulate the compound’s activity by influencing its electronic properties.

Comparison with Similar Compounds

    1-(1-Benzofuran-2-carbonyl)piperidine: Lacks the fluoromethyl group, which may result in different biological activity.

    1-(1-Benzofuran-2-carbonyl)-4-methylpiperidine: Contains a methyl group instead of a fluoromethyl group, which can affect its reactivity and interactions.

    1-(1-Benzofuran-2-carbonyl)-4-(chloromethyl)piperidine: Contains a chloromethyl group, which can lead to different substitution reactions.

Uniqueness: 1-(1-Benzofuran-2-carbonyl)-4-(fluoromethyl)piperidine is unique due to the presence of the fluoromethyl group, which can enhance its metabolic stability and binding affinity compared to similar compounds. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C15H16FNO2

Molecular Weight

261.29 g/mol

IUPAC Name

1-benzofuran-2-yl-[4-(fluoromethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C15H16FNO2/c16-10-11-5-7-17(8-6-11)15(18)14-9-12-3-1-2-4-13(12)19-14/h1-4,9,11H,5-8,10H2

InChI Key

TVNLPCREFWFBGW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CF)C(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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